N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-16-11-9-15(10-12-16)19-13-26-21(22-19)23-20(24)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXYFAJMFTJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide follows a two-step strategy: (1) formation of the 4-(4-methoxyphenyl)-1,3-thiazol-2-amine core and (2) subsequent acylation with naphthalene-1-carbonyl chloride. This approach leverages established thiazole synthesis methodologies while introducing modifications to accommodate the naphthalene carboxamide moiety.
Step 1: Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea derivatives. For this compound, 2-bromo-1-(4-methoxyphenyl)ethanone serves as the α-halo ketone precursor.
Reaction Conditions
- Reactants : 2-Bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), thiourea (1.2 eq)
- Solvent : Absolute ethanol (30 mL per mmol of ketone)
- Temperature : Reflux at 80°C for 3–4 hours
- Catalyst : None required
- Workup : Cooling to room temperature, filtration, and recrystallization from dimethylformamide (DMF)-ethanol (1:3 v/v)
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclization to form the thiazole ring. The product, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, is obtained as a pale yellow solid with a yield of 68–72%.
Characterization Data
Step 2: Preparation of Naphthalene-1-carbonyl Chloride
Naphthalene-1-carboxylic acid is converted to its corresponding acid chloride to facilitate amide bond formation.
Procedure
- Reactants : Naphthalene-1-carboxylic acid (1.0 eq), thionyl chloride (SOCl2, 3.0 eq)
- Solvent : Anhydrous dichloromethane (DCM, 20 mL per gram of acid)
- Temperature : Reflux at 40°C for 2 hours
- Workup : Removal of excess SOCl2 under reduced pressure
The resultant naphthalene-1-carbonyl chloride is obtained as a colorless liquid, used immediately without further purification.
Step 3: Amide Bond Formation to Yield Target Compound
The final step involves coupling the thiazol-2-amine with naphthalene-1-carbonyl chloride.
Reaction Conditions
- Reactants : 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (1.0 eq), naphthalene-1-carbonyl chloride (1.1 eq)
- Base : Triethylamine (TEA, 2.0 eq)
- Solvent : 1,4-Dioxane (30 mL per mmol of amine)
- Temperature : Reflux at 100°C for 6 hours
- Workup : Filtration, washing with ethanol, recrystallization from DMF
The reaction proceeds via nucleophilic acyl substitution, with TEA neutralizing HCl to drive the reaction to completion. The target compound is isolated as a white crystalline solid in 65–70% yield.
Characterization Data
Alternative Synthetic Approaches
Optimization of Reaction Conditions
Solvent Screening
Characterization and Analytical Data
Spectroscopic Consistency
Scale-Up Considerations and Industrial Applications
Pilot-Scale Production
Green Chemistry Metrics
- E-Factor : 12.5 (kg waste/kg product), primarily due to solvent use in recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the naphthalene-1-carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies indicate that N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide exhibits significant anticancer properties. Its mechanism of action involves the inhibition of key signaling pathways associated with cancer progression.
Case Study: Antiproliferative Effects
A notable study evaluated the compound's effects on various cancer cell lines. The results demonstrated its ability to inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of epithelial-to-mesenchymal transition markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
The compound was shown to inhibit critical regulators such as E-cadherin and vimentin, leading to reduced migration and enhanced apoptosis in cancer cells.
Antimicrobial Applications
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb).
Antitubercular Activity Data
Recent evaluations have shown that the compound selectively inhibits Mtb with minimal toxicity to human lung fibroblast cells.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | No activity against non-tuberculous mycobacteria |
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide
- Structure : Lacks the 4-(4-methoxyphenyl) substitution on the thiazole ring.
- Molecular Weight : 254.31 g/mol (C₁₄H₁₀N₂OS ) .
- Physicochemical Properties :
- logP: 3.24 (moderate lipophilicity).
- Polar Surface Area (PSA): 33.5 Ų.
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Structure : Replaces naphthalene with a 4-nitrobenzamide group.
- Key Difference : The nitro group is strongly electron-withdrawing, which may alter electronic distribution and binding affinity compared to the electron-rich naphthalene system .
N-(4-Phenyl-1,3-thiazol-2-yl)benzamide Derivatives
- Example : N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) exhibited potent anti-inflammatory activity (carrageenan-induced rat paw edema model) .
- Comparison : The naphthalene carboxamide in the target compound may enhance hydrophobic interactions with protein targets (e.g., COX/LOX enzymes) compared to smaller benzamide moieties.
N-[4-(4-Substitutedphenyl)-1,3-thiazol-2-yl]acetamide Derivatives
- Comparison: The hydroxyl and methoxy groups in 6a may engage in hydrogen bonding, whereas the target compound’s methoxyphenyl group provides steric bulk without additional H-bond donors.
Physicochemical and Pharmacokinetic Profiles
*Estimated based on structural analogs.
- Bioavailability : Bulky substituents (e.g., naphthalene) may reduce oral absorption unless balanced by solubilizing groups (e.g., methoxy).
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, which are known for their significant biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C22H19N3O2S
- Molecular Weight : 393.47 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. In vitro studies have indicated that thiazole derivatives can effectively inhibit these enzymes, leading to reduced inflammation and pain relief .
- Antitumor Activity : Research has demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and HT-29 . The presence of electron-donating groups like methoxy enhances their antitumor efficacy.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways. Studies suggest that it interacts with Bcl-2 family proteins, which are critical regulators of apoptosis .
Biological Activity Data Table
| Activity Type | Target/Mechanism | IC50 Value (µM) | References |
|---|---|---|---|
| COX Inhibition | COX-2 | 0.30 | |
| LOX Inhibition | LOX | 0.127 | |
| Antitumor Activity | Jurkat Cells | 1.61 | |
| Apoptosis Induction | Bcl-2 Protein Interaction | - |
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Anticancer Studies : A study conducted on a series of thiazole derivatives revealed that compounds with a methoxy group at the para position of the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts . This suggests that structural modifications can significantly influence biological activity.
- Inflammatory Model Studies : In vivo experiments using animal models have shown that thiazole derivatives can reduce inflammatory markers in tissues, supporting their potential use as anti-inflammatory agents .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl and thiazole rings can lead to variations in biological potency. For instance, replacing certain functional groups can either enhance or diminish activity against specific targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide, and how can purity be optimized?
- Answer : The compound can be synthesized via condensation reactions between naphthalene-1-carboxamide derivatives and functionalized thiazole precursors. For example, bromination of 1-(4-methoxyphenyl)ethanone (as described in ) followed by cyclization with thiourea or substituted acetamide intermediates (e.g., 2-amino-1,3-thiazole derivatives) is a viable route . Purity optimization involves recrystallization using polar aprotic solvents (e.g., DMF or ethanol) and characterization via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure and conformational stability of this compound be determined experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using a Nonius Kappa CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is recommended. Refinement via SHELXL (e.g., SHELXL97) allows precise determination of bond lengths, angles, and hydrogen-bonding networks, as demonstrated for structurally analogous thiazole-carboxamide compounds . For unstable crystals, low-temperature data collection (100 K) reduces thermal motion artifacts .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Enzyme inhibition assays (e.g., urease or kinase inhibition) are appropriate. For urease inhibition, use a modified Berthelot method with Jack bean urease and monitor ammonia production spectrophotometrically at 630 nm . For kinase targets (e.g., GSK-3β), employ a fluorescence-based ADP-Glo™ kinase assay with ATP concentration gradients to determine IC₅₀ values .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and biological targets like GSK-3β or urease?
- Answer : Dock minimized ligand structures (prepared using Chimera/AMBER) into target protein active sites (PDB: 1I09 for GSK-3β). Use AutoDock Vina with Lamarckian genetic algorithms to assess binding poses. Key interactions include hydrogen bonding between the carboxamide group and Arg141 (GSK-3β) or Ni²⁺ coordination in urease’s active site . Validate docking results with molecular dynamics simulations (50 ns trajectories, NPT ensemble) .
Q. What strategies resolve contradictions in enzyme inhibition data across different assay conditions?
- Answer : Contradictions may arise from pH-dependent solubility or allosteric effects. Perform assays at multiple pH levels (5.0–8.0) and use differential scanning fluorimetry (DSF) to assess target stability. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and confirm competitive vs. non-competitive inhibition .
Q. How can structural modifications enhance selectivity against off-target kinases while retaining potency?
- Answer : Introduce substituents at the naphthalene ring (e.g., electron-withdrawing groups at C3/C4) to sterically hinder off-target binding. Compare inhibitory profiles using a kinase panel (e.g., Eurofins KinaseProfiler). Computational alanine scanning of target binding pockets identifies residues critical for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
